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molecular formula C7H14O2 B073757 4-Allyloxy-1-butanol CAS No. 1471-15-4

4-Allyloxy-1-butanol

Cat. No. B073757
M. Wt: 130.18 g/mol
InChI Key: CTDRAOLVEHKAAZ-UHFFFAOYSA-N
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Patent
US07192650B2

Procedure details

13 mL of DMSO (246 mmol) was gradually added to a solution prepared by dissolving oxaryl chloride (5.8 mL, 66 mmol) in 123 mL of CHCl3, which solution had been cooled to −80° C., and the mixture was stirred for three minutes. 6.8 g of 4-allyloxy-1-butanol (52 mmol) was then added to the mixture. After the solution was stirred for 15 minutes, 43 mL of triethylamine (594 mmol) was added thereto and the reaction solution was stirred for 10 hours, while the temperature of the reaction solution was allowed to return to room temperature. The reaction was quenched by adding distilled water and the CHCl3 layer was separated. The separated layer was washed with diluted hydrochloric acid, saturated aqueous sodium bicarbonate and saturated brine and dried with anhydrous Na2SO4. The solvent was distilled away under reduced pressure, whereby pale yellow liquid was obtained (6.0 g, 90%).
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
123 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.[Cl-].[CH2:6]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14])[CH:7]=[CH2:8].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:6]([O:9][CH2:10][CH2:11][CH2:12][CH:13]=[O:14])[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
[Cl-]
Name
Quantity
123 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C=C)OCCCCO
Step Four
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for three minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
After the solution was stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction solution was stirred for 10 hours, while the temperature of the reaction solution
Duration
10 h
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
the CHCl3 layer was separated
WASH
Type
WASH
Details
The separated layer was washed with diluted hydrochloric acid, saturated aqueous sodium bicarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure, whereby pale yellow liquid
CUSTOM
Type
CUSTOM
Details
was obtained (6.0 g, 90%)

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
C(C=C)OCCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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